molecular formula C8H7ClN2O6 B2522915 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene CAS No. 117882-38-9

2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene

Cat. No.: B2522915
CAS No.: 117882-38-9
M. Wt: 262.6
InChI Key: VFSVPLDIPDXYJC-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is a useful research compound. Its molecular formula is C8H7ClN2O6 and its molecular weight is 262.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene and its derivatives exhibit varied structural characteristics and participate in chemical reactions leading to the formation of complex molecules. For instance, the solvate structure of related compounds has been reported, showing how molecules like 3,4-dinitro-1-chlorobenzene are linked by hydrogen bonds into continuous two-dimensional sheets (Barnett et al., 2006). Additionally, the synthesis of dimethoxybenzene derivatives like 3,6-dimethoxybenzene-1,2-diamine has been described, which is a precursor for the preparation of more complex molecules such as imidazobenzo(hydro)quinones (Besset & Morin, 2009).

Regioselectivity in Reactions

The compound and its close analogs demonstrate unique behavior in reactions involving nitration. For instance, during nitration, 1,2-dialkoxybenzenes exhibit unusual regioselectivity, leading to specific dinitrodialkoxybenzene products. Detailed analysis suggests that reaction mechanisms might involve single electron transfer processes, with the selectivity being influenced by factors like the symmetry of the HOMO of the aromatic moiety and solvation effects (Shopsowitz, Lelj & MacLachlan, 2011).

Electrochemical Sensing and Analysis

The structural analogs of this compound have been used in electrochemical sensing. For instance, the determination of 1-chloro-2,4-dinitrobenzene (CDNB) was achieved through an innovative analytical configuration using magnetic molecularly imprinted particles. This methodology not only showcases a unique approach for electroanalytical methodologies but also indicates the potential use of similar compounds in sensing applications (Ruiz-Córdova et al., 2018).

Antimicrobial Activities

Certain derivatives of compounds structurally similar to this compound have been found to possess antimicrobial activities. For example, a compound derived from 1-chloro-2, 4-dinitrobenzene showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. Such findings hint at the potential biomedical applications of these compounds (Muthukumar, Malarvizhi & Nishanthini, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 1-Chloro-2,4-dinitrobenzene, indicates that it is harmful if swallowed, fatal in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

4-chloro-1,2-dimethoxy-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O6/c1-16-5-3-4(10(12)13)6(9)7(11(14)15)8(5)17-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSVPLDIPDXYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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